REACTION_CXSMILES
|
O/[CH:2]=[C:3]1\[C:4](=O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]\1.[NH2:11][NH2:12]>CO>[NH:11]1[C:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:3]=2[CH:2]=[N:12]1
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
O\C=C\1/C(CCCCC1)=O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The yellow reaction mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |